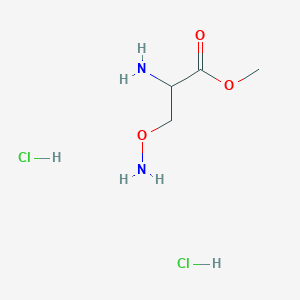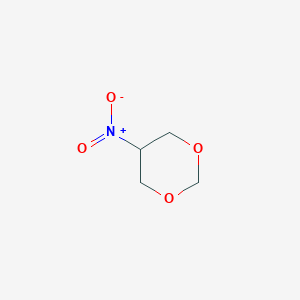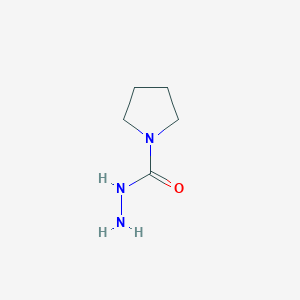
methyl 2-amino-3-(aminooxy)propanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride, also known as MAPD, is an organic compound that is used in various scientific fields due to its unique properties. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 175.6 g/mol. MAPD is often used as a reagent for various reactions, as a precursor for other compounds, and as a catalyst for certain reactions. In addition, MAPD has been studied for its potential applications in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst for various reactions. Specifically, it is believed that this compound acts as a proton donor, allowing for the formation of new bonds between molecules. Additionally, this compound may also act as a nucleophile, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidative effects in vitro. Additionally, this compound has been found to have antifungal activity against various fungal species. Furthermore, this compound has been found to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is a useful reagent for various laboratory experiments due to its water-solubility and low cost. Additionally, this compound is relatively easy to synthesize and is relatively stable. However, this compound is susceptible to hydrolysis, which can limit its use in certain experiments.
将来の方向性
Future research on methyl 2-amino-3-(aminooxy)propanoate dihydrochloride could focus on its potential applications in drug discovery and medicinal chemistry. Additionally, further research could focus on its mechanism of action and its potential effects on biochemical and physiological processes. Furthermore, future research could focus on optimizing the synthesis of this compound and improving its stability. Finally, further research could focus on exploring new ways to use this compound in laboratory experiments.
合成法
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is typically synthesized through a two-step process. The first step involves the reaction of 2-amino-3-(aminooxy)propanoic acid with anhydrous hydrochloric acid to form the dihydrochloride salt of the compound. This reaction is typically carried out at room temperature and takes about 2 hours. The second step involves the reaction of the dihydrochloride salt with methyl iodide to form this compound. This reaction is typically carried out at room temperature and takes about 2 hours.
科学的研究の応用
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various compounds, including β-lactams, β-amino acids, and β-amino esters. Additionally, this compound has been used in the synthesis of peptide-based drug candidates, such as peptide-based prodrugs and peptide-based antifungal agents. Furthermore, this compound has been used as a reagent in the synthesis of various other compounds, such as non-steroidal anti-inflammatory drugs and anticancer agents.
特性
IUPAC Name |
methyl 2-amino-3-aminooxypropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3.2ClH/c1-8-4(7)3(5)2-9-6;;/h3H,2,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFEUDEMPHMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CON)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27010-92-0 |
Source


|
| Record name | methyl 2-amino-3-(aminooxy)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)


![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)


